molecular formula C8H10ClN5 B1421960 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1255147-44-4

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1421960
CAS RN: 1255147-44-4
M. Wt: 211.65 g/mol
InChI Key: BOSRHAZBAVIABA-UHFFFAOYSA-N
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Description

“6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine . It is an important compound with various pharmacological activities . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .


Synthesis Analysis

The synthesis of “this compound” involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is highly selective and leads to the 4-substituted product . The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .


Molecular Structure Analysis

The molecular structure of “this compound” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Scientific Research Applications

Synthesis and Structural Analysis

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its synthesis and structural properties. The compound is a product of nucleophilic substitution and its structure was confirmed using various analytical techniques like high-resolution mass-spectrometry, NMR, and IR spectroscopy. This research contributes to understanding the synthesis and structural aspects of such compounds (Ogurtsov & Rakitin, 2021).

Potential for Pharmacological Activities

Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including this compound, are noted for their diverse pharmacological activities. These compounds, particularly those with substitutions at the 1st and 4th positions, may hold potential for further exploration as pharmacologically active substances (Ogurtsov & Rakitin, 2021).

Anticancer Activities

Various pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the studied compound, have demonstrated promising anticancer activities. These compounds were synthesized and tested for their efficacy against human breast adenocarcinoma cell lines, with some showing significant inhibitory activity. This highlights the potential of such compounds in developing new anticancer therapies (Abdellatif et al., 2014).

Anti-Inflammatory and Antimicrobial Applications

Derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to this compound, have shown anti-inflammatory and antimicrobial properties. These findings indicate the broader potential of these compounds in medicinal chemistry for developing new treatments (El-Dean et al., 2016).

Insecticidal and Antibacterial Potential

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their insecticidal and antibacterial properties, suggesting their potential application in pest control and as antibacterial agents. This exploration expands the possible applications of these compounds beyond pharmacology (Deohate & Palaspagar, 2020).

Future Directions

The future directions for research on “6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could include further exploration of its pharmacological activities . Additionally, more research could be done to understand its mechanism of action and to develop new derivatives of this class of compounds .

properties

IUPAC Name

6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSRHAZBAVIABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

A1: The study employed various analytical techniques to confirm the structure of the synthesized compound:

  • X-ray analysis: Determined the three-dimensional structure and confirmed the connectivity of atoms within the molecule [].

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